molecular formula C12H9N2NaO B15191078 2,5-Cyclohexadien-1-one, 4-(phenylimino)-, oxime, sodium salt CAS No. 63451-40-1

2,5-Cyclohexadien-1-one, 4-(phenylimino)-, oxime, sodium salt

Cat. No.: B15191078
CAS No.: 63451-40-1
M. Wt: 220.20 g/mol
InChI Key: ZSLQKRMXHKNROC-UHFFFAOYSA-M
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Description

4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is a chemical compound with the molecular formula C12H9N2NaO. It is known for its unique structure, which includes a phenyl group attached to an imino group, a cyclohexa-2,5-dien-1-one core, and an oxime functional group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt typically involves the reaction of 4-(Phenylimino)cyclohexa-2,5-dien-1-one with hydroxylamine in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the oxime derivative. The general reaction scheme is as follows:

    Starting Material: 4-(Phenylimino)cyclohexa-2,5-dien-1-one

    Reagent: Hydroxylamine

    Base: Sodium hydroxide

    Solvent: Ethanol or water

    Temperature: Room temperature to 50°C

    Reaction Time: 2-4 hours

The product is then purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors, automated control systems, and efficient purification methods to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

    Condensation: The oxime group can participate in condensation reactions to form imines or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitrating agents in the presence of catalysts.

    Condensation: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products

The major products formed from these reactions include quinone derivatives, amines, substituted phenyl derivatives, and imines. These products have various applications in organic synthesis and material science.

Scientific Research Applications

4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to form various derivatives and intermediates.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt involves its interaction with molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylimino)cyclohexa-2,5-dien-1-one
  • 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime
  • 4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, potassium salt

Uniqueness

4-(Phenylimino)cyclohexa-2,5-dien-1-one oxime, sodium salt is unique due to its sodium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile in various chemical reactions and applications compared to its non-salt counterparts.

Properties

CAS No.

63451-40-1

Molecular Formula

C12H9N2NaO

Molecular Weight

220.20 g/mol

IUPAC Name

sodium;4-N-oxido-1-N-phenylcyclohexa-2,5-diene-1,4-diimine

InChI

InChI=1S/C12H10N2O.Na/c15-14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,15H;/q;+1/p-1

InChI Key

ZSLQKRMXHKNROC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=C2C=CC(=N[O-])C=C2.[Na+]

Origin of Product

United States

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